Maleimide, 2-phenyl-N-p-tolyl-
CAS No.: 16213-44-8
Cat. No.: VC20695397
Molecular Formula: C17H13NO2
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16213-44-8 |
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Molecular Formula | C17H13NO2 |
Molecular Weight | 263.29 g/mol |
IUPAC Name | 1-(4-methylphenyl)-3-phenylpyrrole-2,5-dione |
Standard InChI | InChI=1S/C17H13NO2/c1-12-7-9-14(10-8-12)18-16(19)11-15(17(18)20)13-5-3-2-4-6-13/h2-11H,1H3 |
Standard InChI Key | LBYRUZMVRCGORQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C=C(C2=O)C3=CC=CC=C3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
2-Phenyl-N-p-tolylmaleimide belongs to the N-substituted maleimide family, featuring a five-membered maleimide ring (C₄H₂NO₂) with two substituents:
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A phenyl group at the 2-position of the maleimide ring.
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A p-tolyl group (4-methylphenyl) attached to the nitrogen atom.
The molecular formula is C₁₇H₁₃NO₂, with a molecular weight of 263.29 g/mol. The presence of electron-withdrawing carbonyl groups and aromatic substituents confers stability and reactivity, particularly in thiol-Michael addition reactions .
Spectroscopic Properties
While experimental data for this specific compound are sparse, analogous N-substituted maleimides exhibit characteristic spectral features:
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Infrared (IR) Spectroscopy: Strong absorption bands at ~1,700 cm⁻¹ (C=O stretching) and ~1,600 cm⁻¹ (C=C stretching) .
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Nuclear Magnetic Resonance (NMR):
Synthesis and Optimization
General Synthetic Route
The synthesis of 2-phenyl-N-p-tolylmaleimide involves two key steps:
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Formation of Maleamic Acid: Reaction of maleic anhydride with p-toluidine to yield N-p-tolylmaleamic acid.
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Cyclodehydration: Conversion of the maleamic acid to the maleimide via thermal or catalytic dehydration.
Representative Procedure (adapted from ):
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Maleamic Acid Synthesis:
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Combine maleic anhydride (0.1 mol) and p-toluidine (0.1 mol) in dichloromethane (200 mL).
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Stir at 25°C for 12 hours. Filter and recrystallize to obtain N-p-tolylmaleamic acid.
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Cyclodehydration:
Catalytic Enhancements
Patent EP0372922A2 highlights the efficacy of zinc-based catalysts in improving yield and selectivity during maleimide synthesis . For example:
Catalyst | Azeotropic Solvent | Polar Solvent | Yield (%) | Selectivity (%) |
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Zn(PMA)₂·DMF | Xylene | DMF | 90.3 | 96.9 |
Zinc acetate | Xylene | DMF | 83.2 | 92.3 |
Key Insight: Zinc catalysts reduce side reactions (e.g., resinification) and enable synthesis at lower temperatures (135–210°C) .
Physicochemical Properties
Thermal Stability
N-substituted maleimides typically exhibit:
Solubility Profile
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High Solubility: Dichloromethane, dimethylformamide (DMF), tetrahydrofuran (THF).
Applications in Materials Science and Biochemistry
Polymer Crosslinking
Maleimides serve as crosslinkers in thermosetting resins and rubbers. The phenyl and p-tolyl groups enhance thermal stability, making 2-phenyl-N-p-tolylmaleimide suitable for high-performance adhesives and coatings .
Bioconjugation
The compound’s maleimide group reacts selectively with cysteine thiols in proteins, enabling applications in:
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Drug-Delivery Systems: Site-specific antibody-drug conjugates .
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Proteomics: Fluorescent labeling probes (e.g., CPM derivatives) .
Case Study: A kojic acid-maleimide conjugate demonstrated nanomolar inhibition of TEAD transcription factors, underscoring maleimides’ utility in targeted therapies .
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